molecular formula C11H22ClNO B2804297 1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride CAS No. 92423-23-9

1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride

Cat. No.: B2804297
CAS No.: 92423-23-9
M. Wt: 219.75
InChI Key: IIDIYWNNDKQFOZ-UHFFFAOYSA-N
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Description

1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C11H22ClNO. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride typically involves the reaction of tert-butylamine with 2,3-dimethylpiperidin-4-one under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2,3-dimethylpiperidin-4-one: Lacks the tert-butyl group, leading to different chemical and biological properties.

    1-tert-butyl-4-piperidone: Similar structure but lacks the dimethyl groups, affecting its reactivity and applications.

    1-tert-butyl-2,3-dimethylpiperidine: Similar structure but without the ketone group, leading to different chemical behavior.

Uniqueness: 1-tert-butyl-2,3-dimethylpiperidin-4-one hydrochloride is unique due to the presence of both tert-butyl and dimethyl groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and contribute to its potential biological activity.

Properties

IUPAC Name

1-tert-butyl-2,3-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-8-9(2)12(11(3,4)5)7-6-10(8)13/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDIYWNNDKQFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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